N-(4-(cyclopropanesulfonamido)phenyl)acetamide
CAS No.: 1207053-95-9
Cat. No.: VC6361116
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207053-95-9 |
---|---|
Molecular Formula | C11H14N2O3S |
Molecular Weight | 254.3 |
IUPAC Name | N-[4-(cyclopropylsulfonylamino)phenyl]acetamide |
Standard InChI | InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
Standard InChI Key | WVXFCRBKCDCJPD-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
N-(4-(Cyclopropanesulfonamido)phenyl)acetamide, also known by its IUPAC name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide, is characterized by a phenylacetamide backbone modified with a cyclopropanesulfonamido substituent at the para position. Key identifiers include:
The compound’s density, boiling point, and melting point remain uncharacterized in the available literature. Its structure combines an acetamide group linked to a phenyl ring, which is further substituted with a sulfonamido moiety bearing a cyclopropyl group. This configuration introduces steric and electronic effects that influence its reactivity and potential biological activity.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar sulfonamido and acetamide groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. Stability under acidic or basic conditions remains unstudied, though sulfonamides generally exhibit hydrolytic resistance compared to esters or amides.
Spectroscopic Data
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